molecular formula C19H19ClN6O2S B2657179 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1020977-81-4

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Cat. No.: B2657179
CAS No.: 1020977-81-4
M. Wt: 430.91
InChI Key: NFKAZWVROLVSCX-UHFFFAOYSA-N
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Description

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C19H19ClN6O2S and its molecular weight is 430.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimalarial Activity

A study by Bhatt, Kant, & Singh (2016) discussed the synthesis of sulfonamide and amide derivatives, including compounds similar to the specified chemical, and their screening for in vitro antimicrobial activity. These compounds showed activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties.

Synthesis and Chemical Properties

Research by Peet (1984) focused on the synthesis of triazolopyridazine derivatives, which are chemically related to the specified compound. This study provided insights into the chemical reactions and properties of these derivatives.

Preparation of Aryl and Heteroaryl Sulfonamides

The work of Colombe, Debergh, & Buchwald (2015) described a method for preparing aryl and heteroaryl sulfonamides, relevant to the synthesis of the specified compound. This research contributes to understanding the chemical synthesis processes involving similar compounds.

Anticancer Activity

A study by Mallesha et al. (2012) explored the antiproliferative activity of derivatives similar to the specified compound against human cancer cell lines. This research indicates the potential application of such compounds in cancer treatment.

Antihistaminic and Anti-inflammatory Activity

Gyoten et al. (2003) investigated compounds, including piperazine derivatives, for their antihistaminic activity and inhibitory effect on eosinophil infiltration. This study, found in Chemical & pharmaceutical bulletin, highlights the potential therapeutic applications of these compounds in treating allergies and inflammation.

Co-Crystal and Salt Synthesis

Elacqua et al. (2013) focused on the synthesis of organic co-crystals and salts of sulfadiazine and pyridines, related to the specified compound. Their research, available at Crystal Growth & Design, contributes to the understanding of crystal engineering involving similar chemicals.

Structural and Electronic Properties

The structural and electronic properties of similar anticonvulsant compounds were studied by Georges et al. (1989). This research, found in Journal of The Chemical Society-perkin Transactions 1, helps in understanding the physical and chemical characteristics of these types of compounds.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2S/c20-15-5-1-2-6-16(15)29(27,28)26-13-11-25(12-14-26)19-9-8-18(23-24-19)22-17-7-3-4-10-21-17/h1-10H,11-14H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKAZWVROLVSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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